molecular formula C10H7ClN2O2 B144577 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 135641-91-7

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B144577
M. Wt: 222.63 g/mol
InChI Key: QOICGDIFQWOONP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the chlorophenyl group and carboxylic acid function in the molecule suggests that it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves cyclocondensation reactions or functionalization of existing pyrazole compounds. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, 1H-pyrazole-3-carboxylic acid was converted into various derivatives through reactions with acid chlorides, hydroxylamines, and carbazates, indicating that the carboxylic acid group can be a versatile handle for further functionalization .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) . These studies provide insights into the molecular conformations and electronic properties of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including functionalization and cycloaddition. The reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various aminophenols resulted in the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the reactivity of the acid chloride group . Additionally, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole demonstrated the potential for condensation/cyclisation reactions involving hydrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the vibrational and structural observations of a pyrazole derivative with a 4-chlorophenyl group revealed insights into its vibrational spectra and HOMO-LUMO analysis, which are important for understanding its electronic properties and reactivity . The nonlinear optical properties of another pyrazole derivative were evaluated, indicating potential applications in materials science .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound and its derivatives are synthesized through regiospecific methods. Single-crystal X-ray analysis is crucial for unambiguous structure determination. For instance, one study demonstrated the synthesis of closely related compounds, analyzing their crystal structures and conformational differences (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Derivatives

  • Chemical Hybridizing Agents : Derivatives of this compound have been used as chemical hybridizing agents in agricultural applications, particularly in wheat and barley (Beck, Lynch, & Wright, 1988).
  • Functionalization Reactions : Studies focus on the functionalization reactions of this compound, exploring different derivatives and their potential applications. For example, the conversion of related compounds into carboxamides and examining their reaction mechanisms is a key area of study (Yıldırım, Kandemirli, & Demir, 2005).

Material Science and Nonlinear Optics

  • Potential in Nonlinear Optical Materials : Some derivatives exhibit significant optical nonlinearity, making them candidates for optical limiting applications. This is particularly relevant in the field of material science (Chandrakantha et al., 2013).

Computational Design and Drug Development

  • Computational Design in Drug Development : The compound's derivatives are explored for protein kinase inhibition, with computational design aiding in understanding the effects on the human body. This approach is vital in the early stages of drug development (Singh, Tomar, Das, & Singh, 2009).

Pharmaceutical Research

  • Antimicrobial and Anticancer Agents : Some derivatives have shown potential as antimicrobial and anticancer agents. Studies have characterized these compounds and evaluated their in vitro activity, suggesting their utility in pharmaceutical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Additional Applications

  • Diverse Applications in Chemistry : The compound and its derivatives are used in various chemical syntheses, showing a wide range of applications in organic chemistry and related fields. For instance, synthesis of pyrazolines and their crystal structures have been explored (Loh et al., 2013).

properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICGDIFQWOONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479728
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

135641-91-7
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PK Sharma, N Chandak, P Kumar, C Sharma… - European journal of …, 2011 - Elsevier
1,3-Diaryl-4-formylpyrazoles 8 bearing benzenesulfonamide moiety at position-1 were synthesized as important intermediates following Vilsmeier–Haack strategy. Aldehyde moiety of 4-…
Number of citations: 78 www.sciencedirect.com
M Ceruso, P Khloya, CT Supuran, PK Sharma - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 24 novel heterocyclic compounds—functionalized at position 4 with aldehyde (5a–5f), carboxylic acid (6a–6f), nitrile (7a–7f) and oxime (8a–8f) functional groups—bearing 6-…
Number of citations: 23 www.sciencedirect.com
R Bala, P Kumari, S Sood, H Phougat… - Journal of …, 2019 - Wiley Online Library
The conversion of aldehydes into carboxylic acids using oxidizing agents is a common protocol in transformation chemistry. An efficient oxidation strategy of transformation of pyrazole‐4…
Number of citations: 14 onlinelibrary.wiley.com

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